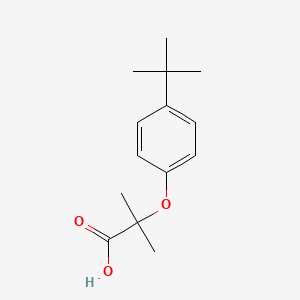

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound’s IUPAC name, 2-[4-(tert-butyl)phenoxy]-2-methylpropanoic acid , follows hierarchical priority rules:

- Parent Chain : The propanoic acid backbone (CH₃-C(COOH)-CH₃) serves as the main chain.

- Substituents :

- Phenoxy group : An ether linkage (-O-) connects the phenyl ring to the second carbon of the propanoic acid.

- 4-Tert-butyl substituent : A bulky tert-butyl group (-C(CH₃)₃) is attached to the fourth position of the phenyl ring.

- Locants : Position 4 on the phenyl ring (for the tert-butyl group) and position 2 on the propanoic acid (for both the phenoxy and methyl groups) are specified.

Synonyms include:

Molecular Geometry and Conformational Analysis

The molecule’s geometry is influenced by steric and electronic factors:

| Feature | Description | Impact on Conformation |

|---|---|---|

| Propanoic acid core | Two methyl groups (C(CH₃)₂) and a carboxylic acid group (-COOH) at C2. | High symmetry at C2 restricts rotation, creating a rigid, branched structure. |

| Phenoxy group | Ether linkage (-O-) connects the phenyl ring to C2. | Reduces rotational freedom, locking the phenyl ring in a planar orientation relative to the core. |

| Tert-butyl substituent | Bulky tert-butyl group (-C(CH₃)₃) at C4 of the phenyl ring. | Steric hindrance forces the phenyl ring into a position perpendicular to the propanoic acid core, minimizing steric clashes. |

Key Structural Data :

- Molecular formula : C₁₄H₂₀O₃.

- Molecular weight : 236.31 g/mol.

- SMILES :

CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C(=O)O.

The tert-butyl group’s steric bulk stabilizes the molecule against conformational flexibility, favoring a single dominant conformation in solution.

Comparative Structural Analysis with Related Alkylphenoxypropanoic Acid Derivatives

This compound shares a core structure with other alkylphenoxypropanoic acids but differs in substituent size and electronic effects:

Table 1: Comparative Properties of Alkylphenoxypropanoic Acids

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-13(2,3)10-6-8-11(9-7-10)17-14(4,5)12(15)16/h6-9H,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINZYOMFMKWNIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353177 | |

| Record name | 2-(4-tert-butylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76674-58-3 | |

| Record name | 2-(4-tert-butylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(tert-Butyl)phenoxy]-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid typically involves a multi-step process. One common method starts with the condensation of phenol with tert-butyl bromide to form 4-tert-butylphenol. This intermediate is then reacted with 2-bromo-2-methylpropanoic acid under basic conditions to yield the final product. The reaction conditions often involve the use of a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a strong base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential as a dual-target ligand in the treatment of neurodegenerative diseases such as Parkinson's disease. Research has demonstrated that derivatives of 4-tert-butylphenoxy can act as histamine H3 receptor antagonists and monoamine oxidase B inhibitors, suggesting a multifaceted approach to therapy in Parkinson's disease management .

- Mechanism of Action : The interaction with H3 receptors may enhance dopaminergic signaling, while inhibition of monoamine oxidase B could prevent the breakdown of dopamine, thus improving neurotransmission.

Antioxidant Properties

The compound is also noted for its antioxidant properties. It serves as a precursor for synthesizing various antioxidants used in industrial applications, particularly in plastics and food preservation. The presence of the tert-butyl group contributes to the stability and efficacy of these antioxidants .

Synthesis of Pharmaceutical Intermediates

Recent studies have shown that 2-(4-tert-butylphenoxy)-2-methylpropanoic acid can be utilized as an intermediate in the synthesis of other bioactive compounds. Its ability to undergo selective reactions makes it valuable in developing more complex pharmaceutical agents .

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study investigated the effects of 4-tert-butylphenoxy derivatives on cell models relevant to Parkinson's disease. The compound exhibited significant neuroprotective effects, enhancing cell viability under stress conditions induced by neurotoxins. The dual-target mechanism was confirmed through binding assays demonstrating high affinity for both H3 receptors and monoamine oxidase B.

Case Study 2: Antioxidant Efficacy

In another study focusing on food preservation, this compound was evaluated for its effectiveness as an antioxidant in lipid systems. Results indicated that it significantly reduced lipid peroxidation levels, showcasing its potential application in food technology.

Mechanism of Action

The mechanism by which 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among fibrates lie in the substituents on the phenoxy ring, which influence solubility, bioavailability, and receptor binding.

| Compound Name | Substituent on Phenoxy Ring | Molecular Weight | LogP* (Predicted) | Key Structural Feature |

|---|---|---|---|---|

| 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid | 4-Tert-butylphenoxy | ~250.3 | ~4.2 | Bulky tert-butyl group enhances lipophilicity |

| Clofibric acid | 4-Chlorophenoxy | 214.64 | ~2.8 | Simple chloro-substitution; moderate lipophilicity |

| Fenofibric acid | 4-(4-Chlorobenzoyl)phenoxy | 318.75 | ~5.1 | Chlorobenzoyl group increases steric bulk and binding affinity |

| Bezafibric acid | 4-(2-[(4-Chlorobenzoyl)amino]ethyl)phenoxy | 361.79 | ~3.9 | Ethylamino linker enhances solubility and target specificity |

*LogP values estimated using ChemDraw software.

- This compound: The tert-butyl group confers high lipophilicity, which may prolong half-life and tissue retention compared to clofibric acid .

- Clofibric acid : The chlorine atom provides moderate polarity, facilitating renal excretion but limiting metabolic stability .

- Fenofibric acid: The 4-chlorobenzoyl moiety enhances PPAR-α binding, contributing to its superior potency in TG reduction (~50% reduction at 150 mg/day) .

- Bezafibric acid: The ethylamino-chlorobenzoyl substituent broadens its mechanism of action, including LDL oxidation inhibition .

Pharmacological Efficacy

Lipid-Lowering Effects (Clinical Data):

*Data extrapolated from structural analogs.

Pharmacokinetics and Metabolism

- Absorption: Most fibrates, including this compound, are rapidly absorbed orally, with peak plasma concentrations within 2–4 hours .

- Protein Binding : High plasma protein binding (>95%) is common, as seen in ciprofibrate (WIN 35,833) .

- Metabolism: Fibrates undergo glucuronidation (Phase II metabolism). 6–8 hours) .

- Excretion : Renal excretion dominates for polar metabolites (e.g., clofibric acid), while lipophilic derivatives like the tert-butyl compound may favor fecal excretion .

Environmental and Toxicological Considerations

- Microalgal Growth Inhibition: Fibrates like bezafibrate and fenofibrate inhibit microalgal growth at concentrations >1 µM, suggesting environmental persistence .

- Receptor Off-Target Effects: Clofibric acid and fenofibric acid inhibit the T1R3 chemosensory receptor, which may contribute to dysgeusia (taste disturbances) .

- Musculoskeletal Toxicity : Myopathy risk is dose-dependent and higher in compounds with prolonged tissue retention (e.g., tert-butyl derivatives) .

Biological Activity

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid (TBPMPA) is a compound of significant interest in medicinal chemistry due to its biological activities. This article explores the biological activity of TBPMPA, focusing on its mechanisms, effects on various biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C14H20O3

- Molecular Weight : 236.31 g/mol

- CAS Number : 76674-58-3

The compound features a tert-butyl group attached to a phenoxy moiety, contributing to its lipophilicity and potential interactions with biological membranes.

TBPMPA has been studied for its ability to interact with various biological targets:

- Inhibition of Monoamine Oxidase B (MAO B) :

- Histamine H3 Receptor Antagonism :

Neuroprotection

In vitro studies have demonstrated that TBPMPA can protect neuronal cells from oxidative stress. For instance, in neuroblastoma SH-SY5Y cells subjected to oxidative damage via hydrogen peroxide exposure, TBPMPA showed significant neuroprotective effects. The compound was able to maintain cell viability at concentrations that would typically induce cell death .

Toxicity Assessment

The toxicity profile of TBPMPA was evaluated using human embryonic kidney (HEK-293) cells. It was found that significant cytotoxic effects occurred only at very high concentrations (above 125 µM), indicating a relatively safe profile at lower doses .

Case Studies

- Parkinson's Disease Model :

- Comparative Analysis with Other Compounds :

Summary of Biological Activities

| Activity Type | Target | IC50 Value (nM) | Comments |

|---|---|---|---|

| MAO B Inhibition | Monoamine Oxidase B | < 50 | Potent inhibitor |

| Histamine H3 Receptor Antagonism | H3 Receptor | < 400 | Enhances dopaminergic activity |

| Neuroprotection | SH-SY5Y Cells | N/A | Protects against oxidative stress |

| Cytotoxicity | HEK-293 Cells | > 125 | Minimal toxicity at therapeutic doses |

Kinetic Studies

Kinetic studies revealed that TBPMPA exhibits mixed-mode inhibition against MAO B, suggesting multiple interaction sites and mechanisms of action.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid, and which reaction parameters require optimization?

- Methodological Answer : The synthesis typically involves coupling a tert-butylphenol derivative with a methylpropanoic acid precursor. Key steps include:

- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) or similar protecting groups to prevent undesired side reactions during phenolic coupling .

- Coupling conditions : Optimize temperature (e.g., 60–80°C for nucleophilic substitution) and catalysts (e.g., K₂CO₃ for deprotonation) to enhance yield .

- Purification : Employ column chromatography or recrystallization to isolate the product, monitoring purity via HPLC or TLC .

Q. How should researchers handle and store this compound to maintain stability and safety?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis .

- Handling : Use nitrile gloves and Tyvek® lab coats to avoid dermal exposure. Conduct reactions in fume hoods with local exhaust ventilation .

- Waste disposal : Neutralize acidic residues with bicarbonate before disposal, adhering to institutional hazardous waste protocols .

Q. Which analytical techniques are most effective for characterizing purity and structure?

- Methodological Answer :

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.3 ppm for 9H) and ester/protonated carboxylic acid regions .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular ion peaks (e.g., [M+H]⁺) and detect impurities .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 220–254 nm) resolve co-eluting impurities, referencing standards from pharmacopeial guidelines .

Advanced Research Questions

Q. What anomalous reaction pathways occur under radical-initiated conditions, and how are they mechanistically explained?

- Methodological Answer :

- Observation : Radical addition (e.g., AIBN-initiated) to nitroso derivatives of this compound yields 1,6-addition products instead of expected N,O-adducts .

- Mechanism : Steric hindrance from the tert-butyl group directs radicals to para positions, favoring cyclohexadienyl intermediates. Validate via EPR spectroscopy to detect radical intermediates .

- Mitigation : Adjust solvent polarity (e.g., benzene vs. DMSO) or use bulky initiators to control regioselectivity .

Q. How can spectral data contradictions (e.g., NMR/MS) in derivative analysis be resolved?

- Methodological Answer :

- Isotopic labeling : Use ¹³C-labeled analogs to distinguish overlapping signals in crowded spectral regions .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

- Tandem MS/MS : Fragment ions help differentiate structural isomers (e.g., ortho vs. para substitution) .

Q. What computational approaches predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT calculations : Model transition states for ester hydrolysis or radical addition using B3LYP/6-31G(d) basis sets. Focus on steric/electronic effects of the tert-butyl group .

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict solubility and aggregation behavior .

- QSAR models : Corrate substituent effects (e.g., tert-butyl vs. ethyl) with reaction rates using Hammett parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.